4-Propoxy-2H-1-benzopyran-2-one
Description
Overview of 2H-1-Benzopyran-2-one (Coumarin) as a Prominent Heterocyclic Scaffold in Chemical Research
The compound 2H-1-benzopyran-2-one, commonly known as coumarin (B35378), represents a fundamental heterocyclic scaffold that has garnered significant attention in chemical research. researchgate.netfoodb.ca Structurally, it consists of a benzene (B151609) ring fused to a pyrone ring, forming the benzopyrone system. researchgate.netresearchgate.net This unique architecture is a member of the lactone family and serves as the parent molecule for a large class of secondary metabolites found extensively in nature, particularly in plants. nih.govnih.gov
The interest from chemical and pharmaceutical researchers stems from the versatile bioactive properties associated with the coumarin scaffold. researchgate.net These compounds are recognized for a wide spectrum of pharmacological activities. researchgate.netnih.gov The simple, low molecular weight structure, high solubility in many organic solvents, and high bioavailability contribute to its prominence as a lead compound in the development of new molecules. nih.gov
Historical Development and Significance of Coumarin Derivatives in Academic Investigations
The history of coumarin research dates back to 1820, when the parent compound was first isolated from the tonka bean (Coumarouna odorata), from which its name is derived. nih.gov Initially valued in the fragrance industry for its sweet scent, the scientific significance of its derivatives grew substantially with the discovery of their biological activities. researchgate.net
A pivotal moment in the history of coumarin research was the identification of dicoumarol. This anticoagulant was discovered as the causative agent of "sweet clover disease," a hemorrhagic disorder in cattle that had consumed moldy sweet clover silage. wikipedia.org This discovery paved the way for the development of warfarin, a synthetic 4-hydroxycoumarin (B602359) derivative, which became a widely used anticoagulant medication. wikipedia.org This historical context established coumarin derivatives as a critical area of academic and industrial investigation, spurring further research into their potential therapeutic applications. researchgate.netnih.govwikipedia.org
Structural Elucidation and Positional Isomerism within the Benzopyranone Framework Relevant to 4-Propoxy-2H-1-benzopyran-2-one
The core structure of coumarin is a 2H-1-benzopyran-2-one ring system. The numbering of the atoms in this bicyclic structure is standardized, which is crucial for unambiguously defining the position of substituent groups. researchgate.net
Structural Isomerism is a phenomenon where compounds share the same molecular formula but differ in the arrangement of their atoms. libretexts.orgPositional isomerism , a type of structural isomerism, occurs when functional groups or other substituents are located at different positions on a parent chain or ring system. uobaghdad.edu.iqdocbrown.info
In the context of this compound, the parent structure is the benzopyranone ring, and the substituent is a propoxy group (-OCH₂CH₂CH₃). The number '4' indicates that the propoxy group is attached to the carbon atom at the 4-position of the benzopyranone ring. If this propoxy group were attached to other available positions on the ring (e.g., position 5, 6, 7, or 8), it would result in different positional isomers. These isomers, while having the same molecular formula, would exhibit different physical and chemical properties due to the altered position of the propoxy group.
To illustrate, consider the potential positional isomers of a propoxy-substituted 2H-1-benzopyran-2-one:
| Compound Name | Position of Propoxy Group |
| This compound | 4 |
| 5-Propoxy-2H-1-benzopyran-2-one | 5 |
| 6-Propoxy-2H-1-benzopyran-2-one | 6 |
| 7-Propoxy-2H-1-benzopyran-2-one | 7 |
| 8-Propoxy-2H-1-benzopyran-2-one | 8 |
This table is for illustrative purposes to explain positional isomerism.
Each of these isomers is a distinct chemical entity with unique characteristics. The specific location of the propoxy group influences the molecule's electronic distribution, steric profile, and potential for intermolecular interactions, which in turn dictates its reactivity and biological activity.
Rationale for Dedicated Academic Inquiry into this compound and its Analogues
The dedicated academic inquiry into this compound and its analogues is driven by the broader effort to explore the vast chemical space of coumarin derivatives for novel applications. The substitution pattern on the coumarin ring is a key determinant of its biological activity. nih.gov Researchers systematically modify the coumarin scaffold by introducing various functional groups at different positions to understand structure-activity relationships.
The introduction of an alkoxy group, such as a propoxy group, can significantly alter the lipophilicity and electronic properties of the coumarin molecule. This can, in turn, influence its ability to interact with biological targets like enzymes and receptors. researchgate.net Studies have shown that the presence of ether linkages, like the propoxy group, can enhance the antimicrobial potential of coumarin derivatives. nih.gov
The investigation of this compound is a logical step in the systematic exploration of how substitutions at the 4-position impact the parent coumarin's properties. Research on related substituted benzopyranones demonstrates that modifications at various positions are crucial for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ainih.gov Therefore, the study of this specific compound and its analogues contributes valuable data to the ongoing quest to design and synthesize new coumarin derivatives with tailored and potentially enhanced functionalities.
Structure
3D Structure
Properties
CAS No. |
93912-01-7 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-propoxychromen-2-one |
InChI |
InChI=1S/C12H12O3/c1-2-7-14-11-8-12(13)15-10-6-4-3-5-9(10)11/h3-6,8H,2,7H2,1H3 |
InChI Key |
USRIBYGPGYMHAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=O)OC2=CC=CC=C21 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 4 Propoxy 2h 1 Benzopyran 2 One
Established Approaches for the Synthesis of the 2H-1-Benzopyran-2-one Core
The foundational 2H-1-benzopyran-2-one (coumarin) skeleton can be synthesized through several classic organic reactions. These methods provide the essential framework upon which the propoxy substituent is later incorporated.
Perkin Reaction and Knoevenagel Condensation in Coumarin (B35378) Synthesis
The Perkin reaction , first described in 1868, traditionally involves the condensation of a salicylaldehyde (B1680747) with an acid anhydride (B1165640), such as acetic anhydride, in the presence of the sodium salt of the corresponding acid. scienceinfo.comwisdomlib.org The mechanism is believed to proceed through an intramolecular aldol-type condensation of an O-acetylated salicylaldehyde intermediate. sciforum.net While a foundational method, variations have been explored, such as substituting acetic anhydride with acetic acid, though this has been shown to result in lower yields. wisdomlib.org
The Knoevenagel condensation offers a versatile and widely used alternative for coumarin synthesis. scienceinfo.comjmchemsci.com This reaction typically involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene (B1212753) group, such as diethyl malonate or ethyl acetoacetate, in the presence of a weak base like piperidine (B6355638) or pyridine. jmchemsci.comyoutube.commdpi.com The reaction proceeds through a nucleophilic addition followed by an intramolecular esterification (cyclization) to form the coumarin ring. youtube.comresearchgate.net This method is often preferred due to its milder conditions and broader substrate scope. jmchemsci.com Microwave-assisted Knoevenagel condensations have been shown to accelerate the reaction, providing a rapid route to coumarin derivatives. rsc.orgaip.org
Table 1: Comparison of Perkin and Knoevenagel Reactions for Coumarin Synthesis
| Feature | Perkin Reaction | Knoevenagel Condensation |
| Reactants | Salicylaldehyde, Acid Anhydride | Salicylaldehyde, Active Methylene Compound |
| Catalyst | Sodium or Potassium salt of the acid | Weak organic base (e.g., piperidine) |
| Key Intermediate | O-acyl salicylaldehyde | α,β-unsaturated ester |
| Advantages | Historically significant | Milder conditions, higher yields, versatility |
| Disadvantages | Harsher conditions, potential for side reactions | Can require specific catalysts for optimization |
Pechmann and Kostanecki-Robinson Condensations
The Pechmann condensation is another cornerstone of coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst, such as sulfuric acid, trifluoroacetic acid, or Lewis acids like aluminum chloride. scienceinfo.comwikipedia.orgorganic-chemistry.orgnih.gov The mechanism entails an initial transesterification followed by an intramolecular electrophilic attack on the activated aromatic ring and subsequent dehydration. wikipedia.org This method is particularly effective for producing 4-substituted coumarins and has been adapted for solvent-free conditions, enhancing its environmental friendliness. nih.govrsc.org
The Kostanecki-Robinson reaction provides a route to coumarins (and chromones) by reacting an o-hydroxyaryl ketone with an aliphatic anhydride. scienceinfo.comjmchemsci.comwikipedia.org This method allows for the synthesis of coumarins with substituents at the C3 or C4 positions. jmchemsci.com The reaction mechanism involves O-acylation of the phenol, followed by an intramolecular aldol (B89426) condensation and dehydration. wikipedia.org
Condensation Reactions Involving Salicylaldehyde Derivatives
A variety of other condensation reactions utilizing salicylaldehyde derivatives have been developed for coumarin synthesis. The Wittig reaction , for instance, can be employed by reacting salicylaldehyde with a phosphorus ylide, such as carbethoxymethylenetriphenylphosphorane, to yield coumarins. scienceinfo.comjst.go.jp The Horner-Wadsworth-Emmons reaction, a variation of the Wittig reaction, has also been successfully applied. elsevierpure.com
Furthermore, tandem reactions, such as the base-promoted reaction of salicylaldehyde with aryl-substituted 1,1-dibromo-1-alkenes, offer a mild and transition-metal-free pathway to coumarin derivatives. rsc.org These methods often provide rapid access to a diverse range of coumarin structures.
Strategies for the Introduction of the Propoxy Moiety at the 4-Position
Once the coumarin core is established, or by using a precursor that allows for its introduction, the propoxy group is installed at the 4-position. This is typically achieved through etherification or nucleophilic substitution reactions.
Etherification Reactions for O-Alkylation
The most direct method for introducing the propoxy group is through the O-alkylation of 4-hydroxycoumarin (B602359). 4-Hydroxycoumarin is a key intermediate that can be synthesized through various routes, including the condensation of acetyl salicyloyl chlorides with malonic esters or the intramolecular cyclization of o-hydroxyaryl malonic esters. sciepub.comgoogle.com
The etherification is typically an SN2 reaction where the hydroxyl group of 4-hydroxycoumarin acts as a nucleophile, attacking an alkylating agent such as n-propyl bromide or n-propyl iodide. nih.gov This reaction is generally carried out in the presence of a base, like potassium carbonate, in a suitable solvent such as acetone (B3395972) or DMF. nih.govnih.gov The base deprotonates the hydroxyl group, forming a more nucleophilic phenoxide ion, which then readily reacts with the propyl halide.
Table 2: Reagents for O-Alkylation of 4-Hydroxycoumarin
| Reagent Type | Specific Example | Role in Reaction |
| Starting Material | 4-Hydroxycoumarin | Provides the nucleophilic hydroxyl group |
| Alkylating Agent | n-Propyl bromide | Source of the propyl group |
| Base | Potassium carbonate | Deprotonates the hydroxyl group |
| Solvent | Acetone | Provides the reaction medium |
Nucleophilic Substitution Reactions for Propoxy Functionalization
An alternative strategy involves the nucleophilic aromatic substitution (SNAr) on a coumarin ring bearing a suitable leaving group at the 4-position, such as a halide. wikipedia.orgmdpi.com For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups. wikipedia.orglibretexts.org In the context of the coumarin system, the lactone ring itself provides some activation.
The reaction would involve treating a 4-halocoumarin with sodium propoxide. The propoxide ion acts as the nucleophile, displacing the halide to form the desired 4-propoxycoumarin. The feasibility and rate of this reaction depend on the nature of the halogen (F > Cl > Br > I for SNAr) and the presence of any other activating or deactivating groups on the benzopyran ring. youtube.com
The synthesis of 4-Propoxy-2H-1-benzopyran-2-one is a multi-step process that relies on a rich history of organic synthesis methods. The formation of the core coumarin structure can be achieved through several classic named reactions, with the Knoevenagel and Pechmann condensations being particularly prominent due to their versatility and efficiency. The crucial propoxy group is typically introduced via a straightforward etherification of the readily available 4-hydroxycoumarin intermediate. The choice of a specific synthetic route will depend on factors such as the availability of starting materials, desired yield, and scalability of the reaction.
Multi-Component Reactions (MCRs) in the Synthesis of 4-Substituted Coumarins
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, enabling the construction of complex molecules in a single step from three or more starting materials. While a direct one-pot MCR to synthesize this compound is not prominently documented, MCRs are extensively used to create a diverse array of coumarin derivatives, particularly from the versatile precursor, 4-hydroxycoumarin. researchgate.net
These reactions often involve the condensation of 4-hydroxycoumarin, an aldehyde, and a third component, such as an active methylene compound or an amine. researchgate.netrsc.org For instance, a three-component reaction of 4-hydroxycoumarin, aromatic aldehydes, and malononitrile (B47326) can yield pyrano[3,2-c]coumarin derivatives. researchgate.net Similarly, reacting 4-hydroxycoumarin, aldehydes, and aromatic amines using a catalyst like bismuth triflate under microwave irradiation in water can produce coumarin-fused dihydroquinolines. rsc.org These strategies highlight the utility of MCRs in building molecular complexity around the coumarin core. The development of such methods underscores the potential for future MCRs to be designed for the direct synthesis of 4-alkoxycoumarins.
Catalytic Approaches in the Synthesis of this compound
Catalysis is central to the efficient synthesis of coumarin derivatives. The primary route to 4-substituted coumarins is the Pechmann condensation, a reaction that has been significantly enhanced by a wide range of catalysts. arkat-usa.orgwikipedia.org The direct synthesis of this compound is most practically achieved via the O-alkylation of 4-hydroxycoumarin, a precursor readily synthesized through catalytic methods.
A common and effective method for preparing 4-alkoxycoumarins is the Williamson ether synthesis. This involves the SN2 reaction of 4-hydroxycoumarin with an appropriate alkyl halide. For the target compound, this translates to the reaction of 4-hydroxycoumarin with n-propyl bromide in the presence of a base such as potassium carbonate in a solvent like acetone. nih.govresearchgate.net
Metal-Based Homogeneous and Heterogeneous Catalysis
The Pechmann condensation, which involves the reaction of a phenol with a β-ketoester, is the most common method for synthesizing 4-substituted coumarins like 4-hydroxycoumarin. arkat-usa.orgwikipedia.org This reaction is typically catalyzed by strong acids, and numerous metal-based catalysts have been developed to improve yields and reaction conditions. These catalysts can be either homogeneous Lewis acids or heterogeneous solid acids.
A wide array of metal halides, including ZrCl₄, VCl₃, SnCl₄, and CuCl₂, have been successfully employed, often under mild and solvent-free conditions. nih.gov Metal nitrates and triflates, such as Bi(NO₃)₃·5H₂O, Y(NO₃)₃, and Sc(OTf)₃, also serve as efficient catalysts for this transformation. nih.gov The table below summarizes the performance of various metal-based catalysts in the Pechmann reaction for synthesizing 4-substituted coumarins.
| Catalyst | Starting Materials | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| InCl3 (3 mol%) | Phenols, Ethyl Acetoacetate | Ball mill, Solvent-free, rt | 52-92 | mdpi.com |
| ZrCl4 | Phenols, Ethyl Benzoylacetate | Solvent-free, 120°C | 85-95 | nih.gov |
| Bi(NO3)3·5H2O | Phenols, Ethyl Benzoylacetate | Solvent-free, 125°C | 82-95 | nih.gov |
| CoPy2Cl2 | Phenols, Ethyl Benzoylacetate | Microwave, 130°C | 85-96 | nih.gov |
| SbCl3–Al2O3 (5 mol%) | Phenols, Ethyl Acetoacetate | Microwave, Solvent-free | 86-95 | derpharmachemica.com |
Beyond the Pechmann reaction, palladium-catalyzed cross-coupling reactions offer an alternative route for functionalizing the coumarin core at the C-4 position. For example, 4-tosylcoumarins can be coupled with organozinc reagents or terminal acetylenes in the presence of a palladium catalyst to introduce various substituents. acs.org
Organocatalysis in Coumarin Derivatives Synthesis
Organocatalysis has become a vital strategy for synthesizing coumarin derivatives, particularly for achieving high enantioselectivity. beilstein-journals.orgsemanticscholar.org These metal-free catalysts offer a greener alternative to many metal-based systems. A significant portion of organocatalytic methods utilizes 4-hydroxycoumarin as a nucleophile in conjugate addition reactions.
For example, chiral secondary amines, such as diphenylprolinol silyl (B83357) ether, can catalyze the conjugate addition of 4-hydroxycoumarin to α,β-unsaturated aldehydes, leading to the formation of chiral hemiacetals which are precursors to various complex coumarins. beilstein-journals.orgsemanticscholar.org N-Heterocyclic carbenes (NHCs) have also been employed to catalyze reactions involving 4-hydroxycoumarin. beilstein-journals.org Dual catalysis systems, combining an organocatalyst with a metal catalyst, have been developed to access unique molecular architectures. semanticscholar.org
| Catalyst Type | Reaction | Key Features | Reference |
|---|---|---|---|
| Diphenylprolinol Ether | Conjugate addition of 4-hydroxycoumarin to enals | Enantioselective, forms chiral hemiacetals | beilstein-journals.orgsemanticscholar.org |
| Bifunctional Amine-Thiourea | Michael addition of 4-hydroxycoumarin to enones | Good to excellent yields, moderate to good enantioselectivity | beilstein-journals.orgsemanticscholar.org |
| N-Heterocyclic Carbene (NHC) | Reaction of 2-bromoenals with 4-hydroxycoumarin | Enantioselective synthesis of fused dihydropyranones | beilstein-journals.org |
| Cinchona Primary Amine / Ag2CO3 | Michael addition/hydroalkoxylation (Dual Catalysis) | Synthesizes five- or six-membered annulated coumarins | semanticscholar.org |
Green Chemistry Principles Applied to the Synthesis of this compound
The principles of green chemistry are increasingly influencing the development of synthetic routes for coumarins. These principles aim to reduce waste, minimize energy consumption, and use less hazardous substances.
Key green approaches in coumarin synthesis include:
Advanced Spectroscopic and Structural Elucidation Techniques for 4 Propoxy 2h 1 Benzopyran 2 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules like 4-Propoxy-2H-1-benzopyran-2-one. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR for Chemical Shift and Coupling Analysis
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its local electronic environment. In this compound, the aromatic protons on the benzopyran ring are expected to appear at lower field (higher ppm values) due to the deshielding effects of the aromatic ring currents and the electron-withdrawing nature of the lactone carbonyl group. Conversely, the protons of the propoxy group will be found at a higher field (lower ppm values).
The splitting of ¹H NMR signals, known as spin-spin coupling, reveals information about adjacent protons. The coupling constant (J), measured in Hertz (Hz), is characteristic of the number of bonds separating the coupled protons and their dihedral angle. For instance, ortho-coupled protons on the aromatic ring typically exhibit larger coupling constants (around 7-8 Hz) compared to meta-couplings (2-3 Hz), while para-couplings are often negligible. stackexchange.com The protons of the propoxy group will also show characteristic splitting patterns, such as a triplet for the terminal methyl group and a multiplet for the central methylene (B1212753) group, arising from coupling with their neighbors.
A detailed analysis of these chemical shifts and coupling constants allows for the precise assignment of each proton in the molecule. emerypharma.com
Carbon-13 (¹³C) NMR for Carbon Skeleton Assignment
Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. libretexts.org Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. libretexts.orgdrugbank.com The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment.
The carbonyl carbon of the lactone ring is characteristically found at the lowest field (highest ppm), typically in the range of 160-220 ppm. libretexts.org Carbons of the aromatic and vinylic systems appear in the intermediate region, generally between 110 and 160 ppm. libretexts.org The sp³-hybridized carbons of the propoxy group are located at the highest field (lowest ppm), usually between 0 and 90 ppm. libretexts.org The specific chemical shifts provide crucial data for assigning each carbon atom within the molecular structure. hmdb.canp-mrd.org
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 (C=O) | 162.5 |
| C3 | 91.0 |
| C4 | 165.0 |
| C4a | 116.5 |
| C5 | 123.0 |
| C6 | 124.5 |
| C7 | 117.0 |
| C8 | 132.0 |
| C8a | 152.0 |
| O-CH₂ | 71.0 |
| CH₂ | 22.5 |
| CH₃ | 10.5 |
Note: These are predicted values and may vary slightly from experimental data.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques provide a more in-depth analysis of molecular structure by correlating different nuclei. emerypharma.comepfl.ch
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule. youtube.com For this compound, COSY would reveal the connectivity between the protons on the aromatic ring and within the propoxy chain. emerypharma.com
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with the carbons to which they are directly attached. youtube.com It is invaluable for assigning carbon signals based on the already assigned proton signals. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. youtube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. youtube.com For example, it can confirm the connection of the propoxy group to the C4 position of the benzopyran ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals through-space correlations between protons that are in close proximity, regardless of whether they are bonded. youtube.com This information is crucial for determining the stereochemistry and conformation of the molecule.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govnih.gov While IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of light from molecular vibrations that cause a change in polarizability. nih.gov
Analysis of Characteristic Functional Group Vibrations
The IR and Raman spectra of this compound exhibit characteristic absorption bands corresponding to its functional groups. The most prominent feature in the IR spectrum is the strong absorption band of the lactone carbonyl (C=O) group, typically appearing around 1720-1740 cm⁻¹. The C=C stretching vibrations of the aromatic ring and the pyrone ring are observed in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the ether linkage and the lactone will appear in the fingerprint region, usually between 1300 and 1000 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are found around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
Raman spectroscopy is particularly sensitive to the vibrations of the non-polar and symmetric bonds. imperial.ac.uk Therefore, the C=C bonds of the aromatic system will show strong signals in the Raman spectrum.
Application of Diffuse Reflectance Infrared Fourier Transform (DRIFT) Spectrometry
Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectrometry is a powerful technique for analyzing powdered solid samples without the need for extensive sample preparation. wikipedia.org The infrared beam is focused onto the sample, and the diffusely scattered light is collected and analyzed. wikipedia.org This method is particularly useful for obtaining the IR spectrum of solid this compound.
DRIFT can be used to study the chemical properties of the material's surface and can be employed for in-situ analysis under various conditions. researchgate.netrsc.org For coumarin (B35378) derivatives, DRIFT can provide information on photodegradation and other chemical modifications on the surface of the solid material. swst.org The technique is surface-sensitive and can be a cost-effective method for physicochemical fingerprinting. elsevierpure.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS would confirm its molecular formula, C₁₂H₁₂O₃.
The calculated monoisotopic mass of this compound is 204.07864 Da. An experimental HRMS measurement yielding a value extremely close to this theoretical mass would provide definitive confirmation of the molecular formula.
Beyond molecular formula confirmation, the fragmentation pattern observed in the mass spectrum provides critical information about the molecule's structure. chemguide.co.uklibretexts.org The molecular ion [M]•+ is generated upon ionization and subsequently breaks down into smaller, characteristic fragment ions. nist.gov For this compound, the fragmentation is expected to be dictated by the coumarin core and the propoxy substituent.
Expected Fragmentation Pathways:
Loss of Propene: A common fragmentation for alkoxy aromatics is the cleavage of the C-O bond with a hydrogen rearrangement, leading to the elimination of a neutral propene molecule (CH₃CH=CH₂), resulting in a prominent peak corresponding to 4-hydroxy-2H-1-benzopyran-2-one.
Loss of Propyl Radical: Direct cleavage of the O-propyl bond can lead to the loss of a propyl radical (•CH₂CH₂CH₃), generating a fragment ion.
Retro-Diels-Alder (RDA) Reaction: The pyranone ring of the coumarin nucleus can undergo a characteristic RDA fragmentation, typically involving the loss of carbon monoxide (CO). This can occur before or after the loss of the propoxy group.
Table 1: Predicted HRMS Fragmentation Data for this compound
| m/z (Predicted) | Formula of Fragment | Proposed Fragmentation Pathway |
|---|---|---|
| 204.0786 | [C₁₂H₁₂O₃]⁺ | Molecular Ion [M]⁺ |
| 162.0317 | [C₉H₆O₃]⁺ | [M - C₃H₆]⁺ (Loss of propene) |
| 134.0368 | [C₈H₆O₂]⁺ | [M - C₃H₆ - CO]⁺ (Loss of propene and carbon monoxide) |
| 105.0340 | [C₇H₅O]⁺ | Further fragmentation of the benzofuran (B130515) core |
| 77.0391 | [C₆H₅]⁺ | Phenyl cation, from cleavage of the heterocyclic ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. foodb.ca Molecules containing multiple bonds and aromatic rings, known as chromophores, are responsible for these absorptions.
The this compound molecule contains a benzopyran-2-one system, which is an extended conjugated system and acts as the primary chromophore. sigmaaldrich.com The oxygen atom of the propoxy group, with its lone pairs of electrons, acts as an auxochrome, a group that modifies the absorption of the chromophore, typically causing a shift to longer wavelengths (a bathochromic or red shift).
Expected Electronic Transitions:
The electronic spectrum is expected to be dominated by two main types of transitions: utoronto.ca
π → π* Transitions: These are high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic and pyranone system. As the extent of conjugation increases, the energy required for this transition decreases, and the absorption wavelength (λₘₐₓ) increases. nih.gov
n → π* Transitions: These lower-intensity absorptions involve the excitation of a non-bonding electron (from one of the oxygen atoms) to an antibonding π* orbital. These transitions are often observed as a shoulder on the main π → π* absorption band.
The spectrum of this compound would be anticipated to show strong absorption bands in the UV region, characteristic of the coumarin scaffold. The presence of the electron-donating propoxy group at the 4-position is expected to cause a bathochromic shift compared to unsubstituted coumarin.
Table 2: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Estimated λₘₐₓ (nm) | Region | Relative Intensity |
|---|---|---|---|
| π → π* | ~310 - 330 | UVA | High |
| π → π* | ~270 - 290 | UVB | Medium |
| n → π* | ~340 - 360 | UVA | Low (often appears as a shoulder) |
Note: These values are estimates based on data for similar coumarin derivatives and are subject to solvent effects.
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions
Although a crystal structure for this compound has not been reported in the searched literature, we can predict the key structural features and intermolecular forces that would govern its solid-state architecture based on studies of similar benzopyranone structures.
Expected Molecular Architecture and Interactions:
Planarity: The central benzopyranone ring system is expected to be largely planar. The propoxy group will introduce a degree of conformational flexibility.
Intermolecular Interactions: The crystal packing would likely be stabilized by a combination of weak intermolecular forces. Given the absence of strong hydrogen bond donors, the packing will be dominated by:
C-H···O Hydrogen Bonds: Interactions between aromatic or aliphatic C-H groups and the oxygen atoms (ether and carbonyl) would be prevalent, contributing to the stability of the crystal lattice.
π–π Stacking: The planar aromatic rings are likely to engage in π–π stacking interactions, where the electron-rich π systems of adjacent molecules align, often in an offset or parallel-displaced manner.
Table 3: Predicted Crystallographic and Intermolecular Interaction Data for this compound
| Parameter | Predicted Observation |
|---|---|
| Crystal System | Likely monoclinic or orthorhombic |
| Dominant Intermolecular Interaction | C-H···O hydrogen bonds and π–π stacking |
| Key Supramolecular Synthons | Chains or sheets formed via C-H···O interactions; π-stacked columns |
| Molecular Conformation | Largely planar benzopyranone core with a flexible propoxy chain |
Computational Chemistry and in Silico Investigations of 4 Propoxy 2h 1 Benzopyran 2 One
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems.
Geometry Optimization and Conformational Analysis
The initial step in computational analysis involves geometry optimization, a process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-Propoxy-2H-1-benzopyran-2-one, this process is typically carried out using a specified level of theory and basis set, such as B3LYP/6-31G(d,p), to accurately predict bond lengths, bond angles, and dihedral angles. nih.gov The optimization of the molecular structure is crucial as all subsequent calculations are performed on this energy-minimized geometry.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Distribution)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govlibretexts.orgwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. nih.govlibretexts.orglibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability and reactivity. nih.govschrodinger.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. nih.gov This energy gap can be calculated using DFT methods and provides insights into the molecule's electronic properties and potential for charge transfer within the molecule. schrodinger.comijopaar.com The distribution of the HOMO and LUMO across the molecular structure reveals the regions most likely to be involved in nucleophilic and electrophilic attacks, respectively. nih.gov
Table 1: Frontier Molecular Orbital Data for this compound (Illustrative) Note: The following values are illustrative and would be determined from specific DFT calculations.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Energy Gap | 4.7 |
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.netmdpi.com It maps the electrostatic potential onto the electron density surface, indicating regions of positive and negative potential. researchgate.net
The MEP surface uses a color-coded scheme to represent different potential values. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue represents areas of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack. Green and yellow areas represent regions with intermediate or near-zero potential. researchgate.net For this compound, the MEP map would likely show the most negative potential around the carbonyl oxygen of the lactone ring, highlighting it as a primary site for electrophilic interactions.
Vibrational Frequency Calculations and Comparison with Experimental Data
Vibrational frequency calculations using DFT methods can predict the infrared (IR) and Raman spectra of a molecule. These theoretical spectra can be compared with experimental data to validate the accuracy of the computational model and aid in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. researchgate.netscirp.org
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. ui.ac.idderpharmachemica.com
Prediction of Binding Modes and Affinities with Biological Macromolecules
Molecular docking simulations are instrumental in predicting how this compound might interact with biological macromolecules, such as enzymes or receptors. derpharmachemica.comnih.gov These simulations place the ligand into the binding site of a target protein and evaluate the binding affinity, often expressed as a docking score or binding energy. mdpi.comresearchgate.net
The process involves preparing the 3D structures of both the ligand and the target protein. derpharmachemica.com The docking algorithm then explores various possible conformations and orientations of the ligand within the binding pocket, calculating the interaction energy for each pose. The resulting binding modes reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues of the protein. mdpi.com These predicted interactions provide valuable hypotheses about the mechanism of action and can guide the design of new, more potent derivatives.
Table 2: Predicted Binding Affinities of this compound with Various Biological Targets (Illustrative) Note: The following values are for illustrative purposes and would be derived from actual molecular docking studies.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | -8.2 | Arg120, Tyr355, Ser530 |
| Carbonic Anhydrase II | -7.5 | His94, His96, Thr199 |
| Topoisomerase I | -9.1 | Asp533, Arg364, Asn722 |
Characterization of Key Interacting Residues and Hydrogen Bonding Networks
In silico docking studies have been instrumental in identifying the key amino acid residues with which this compound and related benzopyran-based compounds interact. These studies simulate the binding of the ligand to a target protein, highlighting potential hydrogen bonds and hydrophobic interactions that stabilize the complex.
For instance, research on similar benzopyran moieties has shown that the benzopyran ring itself can engage in favorable interactions. nih.gov The oxygen atom within the pyranone ring is a potential hydrogen bond acceptor, capable of forming hydrogen bonds with residues such as serine. nih.gov Specifically, interactions with serine (Ser401) have been noted. nih.gov Additionally, the aromatic portion of the benzopyran structure often situates itself within hydrophobic pockets, interacting with nonpolar residues like isoleucine (Ile400) and various leucine (B10760876) residues. nih.gov
Understanding these key interactions is crucial for the rational design of more potent and selective molecules. The following table summarizes the types of interacting residues and the nature of their interactions with the benzopyran core structure.
| Interacting Residue Type | Example Residues | Nature of Interaction |
| Polar | Serine (Ser), Threonine (Thr), Glutamine (Gln) | Hydrogen Bonding |
| Nonpolar/Hydrophobic | Isoleucine (Ile), Leucine (Leu), Methionine (Met) | Hydrophobic Interactions |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Ligand-Receptor Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into its stability and conformational changes over time. nih.govrowan.edu These simulations model the movement of atoms and molecules, allowing researchers to assess the durability of the interactions identified in static docking studies. rowan.edu
Key metrics evaluated during MD simulations include the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the Radius of Gyration (Rg).
RMSD measures the average deviation of the protein-ligand complex from its initial docked pose over the course of the simulation. ekb.eg A stable RMSD value suggests that the ligand remains securely bound in the active site. nih.gov For example, a study on a different ligand-protein complex showed that after an initial increase, the RMSD values fluctuated around 1.5 Å, indicating the simulation had reached equilibrium and the complex was stable. nih.gov
RMSF quantifies the fluctuation of individual amino acid residues. nih.gov High RMSF values in certain regions of the protein may indicate flexibility that could be important for ligand binding or conformational changes. Low fluctuation of atoms within a ligand, with RMSF values below 2 Å, can suggest a stable complex due to strong intermolecular interactions. nih.gov
Rg indicates the compactness of the protein structure. ekb.eg A stable Rg value for the ligand-bound protein suggests that the binding of the ligand does not cause significant unfolding or destabilization of the protein. ekb.eg
Through these analyses, MD simulations can confirm the stability of the this compound-receptor complex and provide a more realistic model of the binding event. rowan.edu
Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Molecular Properties
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of molecules based on their chemical structure. nih.govnih.gov This approach establishes a mathematical relationship between molecular descriptors and a specific property of interest. nih.gov For this compound, QSPR models can be developed to predict properties such as solubility, lipophilicity (logP), and metabolic stability, even before the compound is synthesized. nih.gov
The general workflow for building a QSPR model involves several key stages:
Data Set Selection: A diverse set of molecules with known experimental values for the property of interest is compiled. nih.gov
Descriptor Generation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule in the dataset. nih.gov These can include constitutional, topological, geometric, and electronic descriptors.
Model Building: Statistical methods, such as multiple linear regression, are used to create a model that correlates the descriptors with the property. nih.gov
Model Validation: The predictive power of the model is rigorously tested using techniques like cross-validation and by predicting the properties of an external set of compounds. nih.gov
QSPR models provide a valuable tool for screening virtual libraries of compounds and prioritizing candidates with desirable properties for further investigation. nih.gov
Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG) Plotting
Non-Covalent Interaction (NCI) analysis is a powerful visualization technique used to identify and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, within a molecular system. chemtools.orgwikipedia.org This method is based on the electron density (ρ) and its derivative, the reduced density gradient (s). wikipedia.orgnih.gov
The NCI analysis generates 3D isosurfaces that highlight regions of non-covalent interactions. The color of these isosurfaces provides information about the nature of the interaction:
Blue: Strong, attractive interactions like hydrogen bonds. scielo.org.mx
Green: Weak, van der Waals interactions. scielo.org.mx
Red: Repulsive, steric clashes. scielo.org.mx
A complementary tool is the Reduced Density Gradient (RDG) plot, which is a 2D scatter plot of the RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). scielo.org.mxresearchgate.net This plot provides a quantitative signature of the non-covalent interactions:
Spikes in the low-density, low-gradient region are characteristic of non-covalent interactions. chemtools.org
The sign of λ₂ distinguishes between attractive (negative values) and repulsive (positive values) interactions. wikipedia.org
Structure Activity Relationship Sar Studies of 4 Propoxy 2h 1 Benzopyran 2 One Derivatives
The Role of the 4-Propoxy Substituent in Modulating Biological Activity
The substituent at the C-4 position of the coumarin (B35378) ring plays a significant role in determining the biological activity of the molecule. The introduction of various groups at this position has been a key strategy in the development of coumarin derivatives as potential therapeutic agents. mdpi.com For instance, 4-substituted coumarins have been investigated for their antitumor activities. mdpi.com The nature of the substituent at C-4 can influence the molecule's affinity for specific biological targets.
The presence of an alkoxy group, such as a propoxy group, at the C-4 position is particularly important. The oxygen atom of the alkoxy group can act as a hydrogen bond acceptor, potentially interacting with biological targets like enzymes or receptors. The alkyl chain, in this case, the propyl group, contributes to the lipophilicity of the molecule. This increased lipophilicity can enhance the compound's ability to permeate cell membranes, which may lead to improved bioavailability and cellular uptake. pjmhsonline.com Studies on various coumarin derivatives have shown that modulating lipophilicity through alkylation can improve antimicrobial activity by enhancing penetration into microorganisms. pjmhsonline.com While direct studies on the 4-propoxy group are specific, the general principles of SAR suggest that this substituent provides a balance of hydrophilic (oxygen atom) and lipophilic (propyl chain) characteristics that can be critical for molecular recognition and transport across biological barriers. The hybridization of a 4-substituted coumarin moiety with other pharmacophores has been explored as a strategy to create new anticancer drugs with improved specificity and efficacy. mdpi.comrsc.org
Influence of Substitutions on the Benzopyran-2-one Core on Activity Profile
The biological activity of coumarin derivatives is not solely dependent on the substituent at the C-4 position; modifications on the benzopyran-2-one core are also critical in defining the activity profile. nih.govmdpi.com The feature and substitution pattern of functional groups around this bicyclic core can be decorated to develop compounds with a wide range of pharmacological effects. nih.gov
Impact of Side Chain Length and Branching of Alkoxy Groups on SAR
The length and branching of the alkoxy side chain attached to the coumarin scaffold are critical determinants of its physicochemical properties and biological activity. Studies on 7-alkoxy-appended coumarin derivatives have demonstrated that the length of the alkyl chain influences aggregation behavior and electrical properties in thin films. nih.govresearchgate.netrsc.org This suggests that chain length can significantly affect how these molecules interact with each other and with biological membranes.
In the context of biological activity, altering the length of an aminoalkoxy linker in 3-aryl coumarin derivatives was found to strongly influence their inhibitory activity against cholinesterases, enzymes relevant to Alzheimer's disease. researchgate.net A comparison of derivatives with different carbon chain lengths revealed that optimal activity was often associated with a specific chain length. For example, in one study, derivatives with a four-carbon chain length exhibited superior activity against acetylcholinesterase (AChE) compared to those with shorter or longer linkers. researchgate.net Similarly, in a study of 1,2,3,4-tetrahydroacridine derivatives, the antileishmanial activity was modulated by the length of the alkylamino chain linker, with optimal activity observed at specific lengths. mdpi.com These results indicate that there is an optimal lipophilicity and spatial orientation conferred by the side chain that is necessary for effective binding to the target. It can be inferred that for 4-propoxy-2H-1-benzopyran-2-one, the three-carbon chain of the propoxy group provides a specific spatial and lipophilic character that could be optimized for a particular biological target by either increasing or decreasing the chain length.
Table 1: Effect of Alkoxy Chain Length on Device Characteristics of 7-Alkoxy-Appended Coumarins
| Compound Series | Alkoxy Chain Length | Threshold Voltage (V) | Resistance (OFF state) (Ω) | Resistance (ON state) (Ω) |
| Au/2x/ITO | Decreasing | Increasing | Decreasing | Increasing |
Data synthesized from findings indicating that with a decrease in the alkoxy chain length, the threshold voltages increase while the OFF state resistance decreases and the ON state resistance increases. nih.gov
Electronic and Steric Effects of Substituents on Biological Potency
The biological potency of coumarin derivatives is profoundly influenced by the electronic and steric properties of their substituents. The electronic effects, whether electron-donating or electron-withdrawing, can alter the electron distribution within the coumarin ring system, affecting its reactivity and interaction with biological targets. nih.gov
Studies have shown that the stability and reactivity of coumarin derivatives, as well as their pharmacological properties like lipophilicity, bioavailability, and radical scavenging activity, are influenced by the electronic nature of substituents. nih.gov For example, the anti-radical activity of some coumarin derivatives was explained by the electron-donating or withdrawing effects of substituents, highlighting the importance of electron delocalization for this activity. nih.gov Coumarin derivatives with strong electron-donating groups often exhibit higher scavenging activity. nih.gov
Steric effects, which relate to the size and shape of the substituents, are also crucial. The spatial arrangement of atoms can either facilitate or hinder the interaction of the molecule with its target's binding site. In quantitative structure-activity relationship (QSAR) studies of benzopyran inhibitors of COX-2, it was found that steric and hydrophobic features of the molecules played an important role in governing their biological activity. nih.gov The fit of a molecule into the active site of an enzyme is a key determinant of its inhibitory potency, and bulky substituents may cause steric hindrance that prevents optimal binding. Therefore, the potency of this compound derivatives can be fine-tuned by selecting substituents for the coumarin core that possess optimal electronic and steric characteristics for a given biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com This approach is invaluable for the predictive design of new, more potent derivatives. For coumarin and benzopyran derivatives, several 2D and 3D-QSAR models have been developed to understand the structural requirements for various biological activities, including anticancer and enzyme inhibitory effects. nih.govresearchgate.netnih.gov
In a 3D-QSAR study on benzopyran derivatives as inhibitors of P-glycoprotein, the model identified important mutual distances between pharmacophoric features, including hydrogen bond donors, acceptors, and hydrophobic groups. nih.gov Such models provide a three-dimensional understanding of the features required for activity. Similarly, a Gaussian-based 3D-QSAR study on benzopyran inhibitors of COX-2 produced a statistically significant model that highlighted the importance of steric and hydrophobic features. nih.gov These models are validated internally (e.g., using leave-one-out cross-validation) and often externally with a test set of compounds to ensure their predictive power. nih.govsemanticscholar.org For instance, a QSAR model for novel oxidovanadium(IV) complexes showed a high predictive power with a correlation coefficient (R²) of 0.97. mdpi.com By using a validated QSAR model, researchers can predict the activity of newly designed this compound derivatives before their synthesis, saving time and resources in the drug discovery process. researchgate.netresearchgate.net
Table 2: Statistical Parameters of a Representative 3D-QSAR Model for Benzopyran Derivatives
| Parameter | Value | Description |
| R² (training set) | 0.866 | Coefficient of determination for the training set, indicating goodness of fit. |
| Q² (training set) | 0.660 | Cross-validated correlation coefficient for the training set, indicating internal predictive ability. |
| Q² (test set) | 0.846 | Correlation coefficient for the external test set, indicating external predictive ability. |
Data from a Gaussian-based 3D-QSAR study on selective COX-2 inhibitors of the benzopyran class. nih.gov
Pharmacophore Generation and Ligand-Based Drug Design Strategies
Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the identification of the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. d-nb.info A pharmacophore model can be generated from a set of active ligands, defining key features such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings. researchgate.netd-nb.info This model then serves as a 3D query to screen virtual libraries for new compounds with the desired activity.
For coumarin derivatives, pharmacophore modeling has been successfully applied to design and discover new inhibitors for various targets. nih.gov For example, pharmacophore models have been created from biologically active coumarin derivatives to identify novel compounds for treating breast and lung cancer. researchgate.net In another study, a ligand-based 3D pharmacophore search was used to discover new chemical scaffolds for the dual inhibition of α-glucosidase and α-amylase, enzymes relevant to diabetes management. mdpi.com These strategies are particularly useful when the 3D structure of the biological target is unknown. By analyzing the common features of active this compound derivatives, a pharmacophore model can be generated. This model would encapsulate the key structural requirements for activity, such as the position of the propoxy group, the aromatic ring system, and other essential functional groups, guiding the design of novel, potentially more potent analogues. mdpi.com
Future Directions and Emerging Research Avenues for 4 Propoxy 2h 1 Benzopyran 2 One
Exploration of Novel Biological Targets and Their Mechanistic Interplay
The exploration of novel biological targets for 4-Propoxy-2H-1-benzopyran-2-one and its analogs is a key area of future research. While coumarins have been investigated for their effects on various targets, a deeper understanding of their mechanistic interplay is required. bibliomed.org For instance, certain coumarin (B35378) derivatives have shown the ability to inhibit protein kinases and disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. frontiersin.org Future studies will likely focus on identifying new kinase targets and elucidating the precise molecular interactions that govern these activities.
The anti-inflammatory and neuroprotective properties of coumarins also present opportunities for discovering new therapeutic targets. researchgate.net Research into the effects of 4-alkoxycoumarins on pathways involved in neuroinflammation and neurodegeneration could reveal novel targets for diseases like Alzheimer's. nih.gov Furthermore, investigating the nematicidal activity of alkoxycoumarins could lead to the identification of novel targets in phytopathogenic nematodes. nih.gov
A comprehensive approach to target identification will involve a combination of high-throughput screening, chemical proteomics, and computational modeling. This will enable the identification of direct binding partners of this compound and provide insights into its polypharmacology, or its ability to interact with multiple targets.
Development of Advanced Synthetic Methodologies for Enhanced Scalability and Efficiency
The development of more efficient and scalable synthetic methods for this compound and its derivatives is crucial for advancing research and potential clinical applications. Classical methods for coumarin synthesis, such as the Pechmann condensation, Knoevenagel condensation, Perkin reaction, and Wittig condensation, have been the mainstay for many years. usim.edu.my However, researchers are continuously seeking to improve upon these methods to enhance yields, reduce reaction times, and utilize more environmentally friendly conditions. usim.edu.my
Recent advancements include the use of novel catalysts, such as ZrOCl2·8H2O/SiO2 and ZnO nanoparticles, to improve the efficiency of classical reactions. usim.edu.my Additionally, solvent-free reaction conditions are being explored to create more sustainable synthetic routes. usim.edu.my The development of one-pot synthesis procedures also offers a streamlined approach to generating coumarin derivatives. usim.edu.my
For this compound specifically, future synthetic strategies will likely focus on the efficient introduction of the propoxy group at the 4-position. This may involve exploring new O-alkylation methods or developing novel cyclization strategies that incorporate the propoxy moiety from the start. The goal is to create robust and scalable synthetic routes that can provide sufficient quantities of the compound for extensive biological evaluation.
Integration of Artificial Intelligence and Machine Learning in De Novo Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the de novo design and optimization of coumarin-based compounds like this compound. frontiersin.orgnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify novel molecular scaffolds with desired pharmacological properties. ontosight.ainih.gov
Generative AI algorithms can be employed to create entirely new molecules that are predicted to be active against specific biological targets. frontiersin.orgchemrxiv.org For instance, a generative model could be trained on a library of known kinase inhibitors to design novel coumarin derivatives with enhanced potency and selectivity. chapman.edu ML models can also be used to predict the pharmacokinetic properties and potential toxicity of newly designed compounds, helping to prioritize the most promising candidates for synthesis and testing. rsc.orgnih.gov
The integration of AI and ML into the drug discovery pipeline can significantly accelerate the design-make-test-analyze cycle. chemrxiv.org This data-driven approach allows for the rapid exploration of chemical space and the optimization of lead compounds with greater efficiency than traditional methods. aiche.org
Table 1: Application of AI/ML in Coumarin Derivative Drug Discovery
| AI/ML Application | Description | Potential Impact |
| De Novo Design | Generative models create novel molecular structures with desired properties. frontiersin.org | Discovery of new coumarin-based drug candidates with unique scaffolds. rsc.org |
| Property Prediction | Machine learning models predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov | Early identification and elimination of compounds with unfavorable profiles. |
| Virtual Screening | AI algorithms screen large virtual libraries of compounds against a biological target. | Efficient identification of potential hit compounds for further investigation. |
| Lead Optimization | ML models guide the modification of lead compounds to improve potency and selectivity. nih.gov | Faster development of optimized drug candidates. |
Co-Crystallization Studies and Detailed Ligand-Binding Pocket Characterization
To fully understand the mechanism of action of this compound and its analogs, detailed structural information at the atomic level is essential. Co-crystallization studies, where the compound is crystallized in complex with its biological target, provide a high-resolution snapshot of the binding interactions. nih.gov This information is invaluable for structure-based drug design, allowing for the rational modification of the ligand to improve its affinity and selectivity. usim.edu.my
Techniques such as X-ray crystallography and cryo-electron microscopy can be used to determine the three-dimensional structure of the ligand-protein complex. The resulting structural data reveals the specific amino acid residues involved in binding and the orientation of the ligand within the binding pocket. acs.org For example, understanding how the propoxy group of this compound fits into a hydrophobic pocket of its target protein can guide the design of analogs with different alkoxy chains to optimize binding. nih.gov
Molecular docking simulations can complement experimental structural data by predicting the binding mode of related compounds and providing insights into the energetics of the interaction. acs.orgnih.gov
Application as Chemical Biology Tools and Fluorescent Probes
The inherent fluorescence of many coumarin derivatives makes them excellent candidates for development as chemical biology tools and fluorescent probes. mdpi.com These tools can be used to visualize and study biological processes in living cells and organisms with high spatial and temporal resolution. nih.gov
Specifically, 4-alkoxycoumarins are known to exhibit polarity-dependent fluorescence, where their fluorescence intensity changes with the polarity of their microenvironment. mdpi.com This property can be exploited to develop probes that report on changes in cellular polarity associated with various physiological and pathological states. For instance, a probe based on the this compound scaffold could be designed to monitor changes in membrane fluidity or protein aggregation.
Furthermore, by attaching a specific recognition moiety to the coumarin core, probes can be designed to detect specific analytes, such as enzymes or reactive oxygen species. nih.govnih.gov The development of such probes based on the this compound structure could provide valuable tools for studying a wide range of biological questions.
Table 2: Properties of Coumarin-Based Fluorescent Probes
| Property | Description | Reference |
| Environmental Sensitivity | Fluorescence properties change in response to the local environment (e.g., polarity, viscosity). mdpi.com | mdpi.com |
| High Quantum Yield | Many coumarin derivatives exhibit strong fluorescence emission. nih.gov | nih.gov |
| Photostability | Good resistance to photobleaching allows for long-term imaging experiments. | |
| Tunable Emission | Chemical modification of the coumarin scaffold can alter the emission wavelength. |
Design of Hybrid Molecules Incorporating the this compound Scaffold
The design of hybrid molecules, where two or more pharmacophores are covalently linked, is a promising strategy for developing multi-target drugs with enhanced efficacy and reduced potential for drug resistance. nih.govnih.gov The this compound scaffold can serve as a key building block in the construction of such hybrid molecules. nih.gov
By combining the coumarin core with other bioactive moieties, it is possible to create compounds that simultaneously modulate multiple biological pathways. bibliomed.org For example, a hybrid molecule could be designed to inhibit both a protein kinase and a component of the apoptotic machinery, leading to a synergistic anticancer effect. nih.gov Research has already shown the potential of coumarin-chalcone and coumarin-N-heterocyclic hybrids as potent antiproliferative and antimicrobial agents. researchgate.netnih.gov
The design of these hybrid molecules requires careful consideration of the linker used to connect the pharmacophores, as its length and flexibility can significantly impact the biological activity of the resulting compound. nih.gov Molecular modeling and structure-activity relationship studies will be crucial in guiding the design of novel and effective hybrid molecules based on the this compound scaffold. bibliomed.orgrsc.org
Q & A
Q. What safety protocols should be followed when handling 4-Propoxy-2H-1-benzopyran-2-one in laboratory settings?
- Methodological Answer: Follow OSHA Hazard Communication Standard (HCS) guidelines for acute toxicity (Category 4), skin irritation (Category 2), and respiratory irritation (Category 3) . Use PPE including nitrile gloves, lab coats, and safety goggles. Ensure local exhaust ventilation to minimize inhalation of dust or vapors. In case of exposure, immediately rinse skin/eyes with water for 15 minutes and seek medical attention, providing the SDS to physicians .
Q. How can researchers synthesize this compound, and what are common intermediates?
- Methodological Answer: A typical route involves nucleophilic substitution of 4-hydroxy-2H-1-benzopyran-2-one with propyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify via column chromatography or recrystallization . Key intermediates include 4-hydroxycoumarin derivatives, which are structurally analogous to compounds like 5,7-dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer: Use ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substitution patterns, focusing on the propoxy group’s methylene protons (δ ~1.0–1.5 ppm). FT-IR can identify carbonyl (C=O) stretches (~1700 cm⁻¹) and ether (C-O) bonds (~1100 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for C₁₃H₁₄O₃: 218.0943 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data for this compound analogs?
- Methodological Answer: Cross-validate findings using multiple assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity). For conflicting acute toxicity results, compare dosing protocols (oral vs. dermal) and animal models (e.g., zebrafish vs. rodents). Literature reviews should prioritize peer-reviewed studies over vendor-reported data .
Q. What analytical challenges arise in quantifying trace amounts of this compound in biological matrices?
- Methodological Answer: Matrix effects in LC-MS/MS (e.g., ion suppression from plasma proteins) require optimization of sample preparation (SPE or protein precipitation with acetonitrile). Use deuterated internal standards (e.g., 4-Propoxy-d₇-2H-1-benzopyran-2-one) to improve accuracy. Validate limits of detection (LOD < 1 ng/mL) via calibration curves in spiked samples .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer: Conduct accelerated stability studies: Store samples at 25°C/60% RH (room), 4°C (refrigerated), and -20°C (freezer) for 0–6 months. Analyze degradation via HPLC-UV (λ = 254 nm) and track loss of parent compound. Avoid prolonged exposure to light or moisture, which accelerates hydrolysis of the propoxy group .
Q. What strategies identify degradation products of this compound under oxidative stress?
- Methodological Answer: Expose the compound to H₂O₂ or UV light and analyze via GC-MS or LC-QTOF . Likely products include 4-hydroxy-2H-1-benzopyran-2-one (via ether cleavage) and propionaldehyde. Compare fragmentation patterns with NIST spectral libraries .
Methodological Notes
- Data Validation: Cross-reference physicochemical properties (e.g., logP, solubility) with PubChem or NIST data .
- Synthetic Optimization: Use DOE (Design of Experiments) to optimize reaction yields, varying solvents (e.g., DMF vs. THF) and bases (e.g., NaH vs. K₂CO₃) .
- Ethical Compliance: Adhere to institutional guidelines for hazardous waste disposal (e.g., incineration via licensed facilities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
